Ethyl 4-bromo-2-methylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-bromo-2-methylquinoline-6-carboxylate is a quinoline derivative with a bromine atom at the 4th position, a methyl group at the 2nd position, and an ethyl ester group at the 6th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-methylquinoline-6-carboxylate typically involves the following steps:
Methylation: The methyl group can be introduced at the 2nd position using methyl iodide and a suitable base such as potassium carbonate.
Esterification: The carboxylic acid group at the 6th position can be converted to an ethyl ester using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methylation, and esterification processes. These processes are optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: Ethyl 4-bromo-2-methylquinoline-6-methanol.
Oxidation: Ethyl 4-bromo-2-carboxyquinoline-6-carboxylate.
Scientific Research Applications
Ethyl 4-bromo-2-methylquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-bromo-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-chloro-2-methylquinoline-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromoquinoline-6-carboxylate: Lacks the methyl group at the 2nd position.
Ethyl 2-methylquinoline-6-carboxylate: Lacks the bromine atom at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 4-bromo-2-methylquinoline-6-carboxylate is a synthetic organic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research . This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10BrN1O2
- Molecular Weight : Approximately 294.15 g/mol
- CAS Number : 62482-30-8
The compound features a quinoline core, which is known for its pharmacological properties. The presence of bromine and carboxylate groups enhances its reactivity and biological activity.
Antimicrobial Activity
This compound has demonstrated effectiveness against various bacterial strains. Preliminary studies indicate that it exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 20 | 8 µg/mL |
This table illustrates the compound's potency against common pathogenic bacteria, indicating its potential use in treating infections.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
A study conducted on human ovarian cancer cell lines showed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM after 48 hours.
- Apoptosis Induction : Increased markers of apoptosis were observed, including caspase activation and PARP cleavage.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The bromine atom enhances binding affinity, leading to the inhibition or modulation of target activities. Additionally, it may interfere with cellular pathways involved in oxidative stress and inflammation, contributing to its anticancer effects.
Comparison with Similar Compounds
This compound shares structural similarities with other quinoline derivatives but exhibits unique properties due to its specific bromination pattern.
Compound Name | Key Features |
---|---|
Ethyl 6-bromo-2-methylquinoline-3-carboxylate | Different carboxylic acid position |
Ethyl 7-bromoquinoline-4-carboxylate | Bromine at the 7-position alters reactivity |
Ethyl 6-chloroquinoline-4-carboxylate | Chlorine may influence biological activity |
This comparison highlights how variations in substituents affect the biological activity and potential applications of these compounds.
Research Applications
This compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
- Cancer Research : Exploring its mechanisms for inducing apoptosis in cancer cells.
- Organic Synthesis : Used as a building block for synthesizing more complex quinoline derivatives.
Properties
Molecular Formula |
C13H12BrNO2 |
---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3 |
InChI Key |
NQUSUGWUIJSQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Br |
Origin of Product |
United States |
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